![molecular formula C5H6N2OS B3042211 N-Hydroxythiophene-2-carboximidamide CAS No. 53370-51-7](/img/structure/B3042211.png)
N-Hydroxythiophene-2-carboximidamide
Overview
Description
N-Hydroxythiophene-2-carboximidamide is an organic compound with the molecular formula C5H6N2OS . It is used in various research applications, including proteomics .
Synthesis Analysis
The synthesis of N-Hydroxythiophene-2-carboximidamide involves the oxidation of 2-Thiophenecarbonitrile . The common oxidizing agents used in this process are copper oxide (CuO) and hydrogen peroxide (H2O2) .Molecular Structure Analysis
The molecular structure of N-Hydroxythiophene-2-carboximidamide consists of a thiophene ring attached to a carboximidamide group . The InChI code for this compound is 1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H, (H2,6,7) .Physical And Chemical Properties Analysis
N-Hydroxythiophene-2-carboximidamide is a solid at room temperature . It has a molecular weight of 142.18 . The compound has a density of 1.45g/cm³ . Its melting point is 94-97°C, and it has a boiling point of 330.2°C at 760 mmHg . The compound’s refractive index is 1.675 .Scientific Research Applications
Antioxidant Properties
N-Hydroxythiophene-2-carboximidamide exhibits antioxidant activity. Researchers have evaluated its antioxidant properties using the ABTS method. Notably, the amino derivative of thiophene-2-carboximidamide (7a) demonstrated significant inhibition activity (62.0%) compared to ascorbic acid . This suggests its potential use as an antioxidant agent.
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), the compound (7b) also exhibited strong activity (64.0% and 86.9%, respectively) .
Molecular Docking Studies
Thiophene-2-carboximidamide derivatives were docked with various proteins using molecular docking tools. Notably, compounds 3b and 3c showed the highest binding score with the 2AS1 protein . These findings suggest potential interactions between the compound and specific enzyme residues.
Safety and Hazards
N-Hydroxythiophene-2-carboximidamide is classified as an irritant and is toxic if swallowed . It can cause skin and eye irritation . Safety precautions include avoiding inhalation, ingestion, or contact with skin and eyes .
Relevant Papers There are several peer-reviewed papers related to N-Hydroxythiophene-2-carboximidamide . One such paper discusses the development of two series of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors incorporating a N-hydroxy-thiophene-carboximidamide core . This suggests that N-Hydroxythiophene-2-carboximidamide could have potential applications in the development of cancer immunotherapies .
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway .
Mode of Action
The compound interacts with IDO1, inhibiting its enzymatic activity . This interaction prevents the conversion of tryptophan into kynurenine, a metabolite involved in immunosuppression .
Biochemical Pathways
By inhibiting IDO1, N-Hydroxythiophene-2-carboximidamide affects the kynurenine pathway . This pathway is involved in several physiological and pathological processes, including immune response regulation, neurodegeneration, and cancer .
Result of Action
The inhibition of IDO1 by N-Hydroxythiophene-2-carboximidamide can lead to a decrease in kynurenine levels, potentially reversing immunosuppression and exerting anti-tumor effects . In a human SK-OV-3 ovarian xenograft tumor mouse model, a compound with a similar structure demonstrated significant in vivo target inhibition on IDO1 .
properties
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968017 | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxythiophene-2-carboximidamide | |
CAS RN |
53370-51-7, 1164246-20-1 | |
Record name | N-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carboxamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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